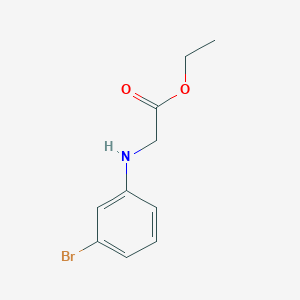

Ethyl 2-((3-bromophenyl)amino)acetate

Description

The exact mass of the compound Ethyl 2-((3-bromophenyl)amino)acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-((3-bromophenyl)amino)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-((3-bromophenyl)amino)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(3-bromoanilino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-2-14-10(13)7-12-9-5-3-4-8(11)6-9/h3-6,12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASOGFHEWZGRCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307188 | |

| Record name | ethyl N-(3-bromophenyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2521-91-7 | |

| Record name | 2521-91-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl N-(3-bromophenyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-((3-bromophenyl)amino)acetate synthesis from 3-bromoaniline

An In-depth Technical Guide for the Synthesis of Ethyl 2-((3-bromophenyl)amino)acetate from 3-bromoaniline

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of Ethyl 2-((3-bromophenyl)amino)acetate, a valuable intermediate in pharmaceutical and materials science research. The core of this synthesis involves the N-alkylation of 3-bromoaniline with ethyl 2-bromoacetate. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines purification and characterization techniques, and emphasizes critical safety considerations. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.

Introduction and Significance

N-aryl glycine esters, such as Ethyl 2-((3-bromophenyl)amino)acetate, are prevalent structural motifs in a wide range of biologically active compounds and functional materials. The presence of the bromo-substituted phenyl ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making this molecule a key building block in synthetic organic chemistry. Traditional pathways to access such compounds rely on the nucleophilic substitution reaction between an aniline and an α-halo ester.[1] This guide focuses on a robust and reproducible protocol for this specific transformation.

Mechanistic Overview: Nucleophilic Aliphatic Substitution

The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction.

-

Nucleophile: The nitrogen atom of 3-bromoaniline possesses a lone pair of electrons, rendering it nucleophilic.

-

Electrophile: The carbon atom bonded to the bromine in ethyl 2-bromoacetate is electrophilic due to the high electronegativity of the adjacent bromine and carbonyl oxygen atoms.

The reaction is initiated by the attack of the aniline's nitrogen lone pair on the α-carbon of the ethyl 2-bromoacetate, displacing the bromide ion as the leaving group. This process forms a hydrobromide salt of the desired product. A base is typically added to the reaction mixture to neutralize the hydrobromic acid (HBr) byproduct, which prevents the protonation of the starting aniline (rendering it non-nucleophilic) and drives the reaction to completion.

Experimental Protocol

This section provides a detailed, self-validating workflow for the synthesis, purification, and characterization of the target compound.

Materials and Reagents

Proper preparation and handling of all reagents are critical for success and safety.

| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Quantity | Molar Equiv. | Notes |

| 3-Bromoaniline | 591-19-5 | 172.03 | 1.00 g | 1.0 | Toxic liquid, handle with care.[2] |

| Ethyl 2-bromoacetate | 105-36-2 | 167.00 | 1.16 g (0.78 mL) | 1.2 | Lachrymator and highly toxic.[3][4] |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 1.46 g | 3.0 | Mild base to neutralize HBr byproduct. |

| Ethanol (EtOH), 200 Proof | 64-17-5 | 46.07 | 20 mL | - | Reaction solvent. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~150 mL | - | Extraction solvent. |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | - | Used for washing during workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - | Drying agent. |

| Silica Gel (for chromatography) | 7631-86-9 | 60.08 | As needed | - | Stationary phase for purification. |

Reaction Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: A visual representation of the synthesis workflow from reagents to final product.

Step-by-Step Synthesis Procedure

Caution: This procedure must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[5]

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (1.00 g, 5.81 mmol).

-

Solvent and Base Addition: Add ethanol (20 mL) and sodium bicarbonate (1.46 g, 17.4 mmol). Stir the suspension for 5 minutes at room temperature.

-

Addition of Electrophile: While stirring, add ethyl 2-bromoacetate (0.78 mL, 7.0 mmol) dropwise to the mixture. Ethyl bromoacetate is a lachrymator and highly toxic; handle with extreme care.[6]

-

Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 20% ethyl acetate in hexanes.

-

Workup - Solvent Removal: After the reaction is complete (as indicated by the consumption of the limiting reagent, 3-bromoaniline, via TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Redissolve the resulting residue in ethyl acetate (50 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel.

-

Workup - Washing: Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 25 mL) and then with brine (1 x 25 mL). The washes help remove any remaining inorganic salts and water-soluble impurities.[7]

-

Drying and Filtration: Dry the collected organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent, and wash the solid with a small amount of ethyl acetate.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, which will likely be a brown or yellow oil.

Purification

The crude product is purified by flash column chromatography on silica gel.

-

Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

-

Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and monitor by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield Ethyl 2-((3-bromophenyl)amino)acetate as a purified oil or solid.

Characterization

The identity and purity of the final product should be confirmed using standard spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Predicted shifts would include aromatic protons (multiplets, ~6.6-7.2 ppm), the N-H proton (broad singlet), the -CH₂- group adjacent to the nitrogen (~3.9-4.2 ppm), and the ethyl ester protons (quartet at ~4.2 ppm and triplet at ~1.3 ppm). |

| ¹³C NMR | Expected signals for the ester carbonyl (~170 ppm), aromatic carbons (including the C-Br carbon, ~110-150 ppm), and aliphatic carbons of the ethyl ester and acetate backbone. |

| Mass Spec (MS) | The mass spectrum should show a molecular ion peak [M]+ and an [M+2]+ peak of similar intensity, which is characteristic of a monobrominated compound. For C₁₀H₁₂BrNO₂, the expected m/z would be ~257.01 and ~259.01. |

| FT-IR | Key stretches would include N-H (~3400 cm⁻¹), C=O (ester, ~1735 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and C-Br (~680 cm⁻¹). |

Note: Predicted spectroscopic data is based on the general characteristics of similar molecular structures. Actual values must be determined experimentally.[8]

Safety and Handling

-

3-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled.[2] It is a suspected mutagen. Always handle in a fume hood and wear appropriate PPE.

-

Ethyl 2-bromoacetate: Fatal if swallowed, in contact with skin, or if inhaled.[3][4] It is a potent lachrymator (causes tearing) and is corrosive. Use only in a chemical fume hood with robust engineering controls. Ensure an eyewash station and safety shower are immediately accessible.[6]

-

General Precautions: The reaction should be conducted away from heat, sparks, and open flames.[5] All waste materials should be disposed of according to institutional and national hazardous waste regulations.

Conclusion

The N-alkylation of 3-bromoaniline with ethyl 2-bromoacetate is an effective method for synthesizing Ethyl 2-((3-bromophenyl)amino)acetate. By understanding the underlying SN2 mechanism and adhering to the detailed protocol for reaction, workup, and purification, researchers can reliably produce this key synthetic intermediate. Strict adherence to safety protocols is paramount due to the hazardous nature of the starting materials.

References

-

Fisher Scientific. (2023). SAFETY DATA SHEET: Ethyl bromoacetate.

-

TCI Chemicals. (2025). SAFETY DATA SHEET: Ethyl Bromoacetate.

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET: Ethyl bromoacetate.

-

Stauffer Chemical Company. (1979). Alkylation of aniline with a lactone in the presence of water. Google Patents.

-

Krishna Solvechem Limited. (n.d.). MATERIAL SAFETY DATA SHEET (MSDS): Ethyl bromoacetate.

-

PubChem. (n.d.). Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate. National Center for Biotechnology Information.

-

Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Bromoaniline.

-

BenchChem. (2025). Spectroscopic Profile of Ethyl 2-(3-bromophenyl)-2-oxoacetate: A Technical Guide.

-

PubChem. (2026). Ethyl 2-[2-(3-bromophenyl)ethylamino]acetate. National Center for Biotechnology Information.

-

PubChem. (2026). Ethyl 2-(2-bromoanilino)-2-(3-bromophenyl)acetate. National Center for Biotechnology Information.

-

Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide.

-

Land of Chemistry. (2024). BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. YouTube.

-

NIST. (n.d.). Ethyl-α-bromophenyl acetate. NIST WebBook.

-

PubChem. (n.d.). Ethyl 2-(3-bromoanilino)-2-(3-bromophenyl)acetate. National Center for Biotechnology Information.

-

Pearson+. (2024). Propose a mechanism for the reaction of aniline with ethyl acetate.

-

Organic Syntheses. (n.d.). Ethyl bromoacetate.

-

Khan Academy India - English. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube.

-

Kempe, R., et al. (2020). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal.

-

Scribd. (n.d.). Bromo Aniline.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information.

-

Chad's Prep. (n.d.). Alpha Alkylation.

-

Google Patents. (2013). Preparation method of bromoaniline.

-

Google Patents. (2012). High-selectivity synthesis method of ethyl alpha-bromoacetate.

-

Macmillan Group, Princeton University. (2015). Enantioselective a-Alkylation of Aldehydes by Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragment.

-

OChem. (2014). Alpha Alkylation Esters. YouTube.

-

ResearchGate. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones.

-

LookChem. (n.d.). Purification of Ethyl acetate. Chempedia.

-

Google Patents. (2013). Preparation method of 3-(2-pyridineamino)ethyl propionate.

-

Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid.

Sources

- 1. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.ie [fishersci.ie]

- 4. tcichemicals.com [tcichemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. kscl.co.in [kscl.co.in]

- 7. Purification of Ethyl acetate - Chempedia - LookChem [lookchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Physical and chemical properties of Ethyl 2-((3-bromophenyl)amino)acetate

An In-Depth Technical Guide to Ethyl 2-((3-bromophenyl)amino)acetate: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of Ethyl 2-((3-bromophenyl)amino)acetate, a key chemical intermediate with significant applications in organic synthesis and pharmaceutical drug development. The document details the compound's core physical and chemical properties, outlines a standard laboratory-scale synthesis protocol, and explores its reactivity and analytical characterization. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights to serve as an essential resource for utilizing this versatile molecule in research and development settings.

Introduction: A Versatile Scaffold for Medicinal Chemistry

Ethyl 2-((3-bromophenyl)amino)acetate is a substituted N-arylglycine ester. Its structure is strategically functionalized with three key components: a secondary amine, an ethyl ester, and a bromine-substituted aromatic ring. This unique combination makes it a highly valuable building block, or synthon, for the synthesis of more complex molecular architectures.

In the field of drug discovery, this compound serves as a crucial starting material for developing novel therapeutic agents. The reactive sites allow for a variety of chemical transformations, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies. It is particularly noted as a precursor in the synthesis of central nervous system (CNS) agents and kinase inhibitors, two classes of drugs vital for treating a wide range of diseases.[1] The presence of the bromo-substituent is of particular strategic importance, as it provides a chemical handle for modern cross-coupling reactions, allowing for the introduction of additional complexity and diversity into the final target molecules.

Molecular Structure and Identifiers

The structural framework of Ethyl 2-((3-bromophenyl)amino)acetate is foundational to its chemical behavior. The diagram below illustrates the arrangement of its constituent atoms and functional groups.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol

The following protocol is a representative procedure adapted from established methods for N-alkylation of anilines. [2] Materials:

-

3-bromoaniline (1.0 eq)

-

Ethyl bromoacetate (1.0 eq)

-

Anhydrous potassium carbonate (1.5 eq)

-

Acetone (solvent)

-

Ethyl acetate (for extraction)

-

Brine and deionized water

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromoaniline (1.0 eq) and anhydrous acetone. Stir until the aniline is fully dissolved.

-

Addition of Reagents: Add anhydrous potassium carbonate (1.5 eq) to the solution, followed by the dropwise addition of ethyl bromoacetate (1.0 eq) at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup: Cool the mixture to room temperature and filter off the potassium salts. Concentrate the filtrate under reduced pressure to remove the acetone.

-

Extraction: Redissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the final, pure Ethyl 2-((3-bromophenyl)amino)acetate.

Reactivity Profile

The utility of this compound stems from its three primary reactive centers:

-

Secondary Amine: The N-H bond can be deprotonated to form a more potent nucleophile or can participate in coupling reactions. The nitrogen itself can undergo further alkylation or acylation.

-

Ethyl Ester: This group can be readily hydrolyzed under basic (saponification) or acidic conditions to yield the corresponding carboxylic acid, 2-((3-bromophenyl)amino)acetic acid. This acid is a valuable building block for amide bond formation.

-

Aryl Bromide: The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination. This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds, providing a powerful method for generating molecular diversity.

Analytical Characterization (Predicted)

Full characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Signatures |

|---|---|

| ¹H NMR | ~7.0-7.5 ppm: Multiplets, 4H (aromatic protons).~4.5 ppm: Broad singlet, 1H (N-H proton).~4.2 ppm: Quartet, 2H (-O-CH₂ -CH₃).~3.9 ppm: Singlet, 2H (N-CH₂ -C=O).~1.3 ppm: Triplet, 3H (-O-CH₂-CH₃ ). |

| ¹³C NMR | ~171 ppm: (C =O, ester).~148 ppm: (Aromatic C -N).~115-135 ppm: (Aromatic carbons, including C -Br).~61 ppm: (-O-CH₂ -CH₃).~46 ppm: (N-CH₂ -C=O).~14 ppm: (-O-CH₂-CH₃ ). |

| Infrared (IR) | ~3350 cm⁻¹: N-H stretch (secondary amine).~3050 cm⁻¹: Aromatic C-H stretch.~2980 cm⁻¹: Aliphatic C-H stretch.~1735 cm⁻¹: C=O stretch (ester).~1200 cm⁻¹: C-O stretch (ester).~550-650 cm⁻¹: C-Br stretch. |

| Mass Spec (EI) | Molecular Ion (M⁺): Isotopic peaks at m/z 257 and 259 in a ~1:1 ratio, corresponding to ⁷⁹Br and ⁸¹Br isotopes.Key Fragments: Loss of ethoxy group [-OCH₂CH₃] (m/z 212/214), loss of the entire ester function [-COOCH₂CH₃]. |

Safety, Handling, and Storage

As a halogenated organic compound and potential alkylating agent, Ethyl 2-((3-bromophenyl)amino)acetate requires careful handling.

-

General Hazards: May be harmful if swallowed, inhaled, or in contact with skin. It is expected to be an irritant to the eyes, skin, and respiratory system. [3][4]* Handling: All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. [4]Avoid generating aerosols or dust.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [1][5]For long-term stability, storage at refrigerated temperatures (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) is recommended. [1]

Conclusion

Ethyl 2-((3-bromophenyl)amino)acetate is more than a simple chemical; it is a strategic tool for innovation in medicinal chemistry and materials science. Its well-defined synthesis, predictable reactivity, and multiple points for diversification make it an indispensable intermediate. This guide provides the foundational knowledge required for its effective and safe utilization, empowering researchers to leverage its full potential in the creation of novel and complex molecules.

References

- MySkinRecipes. (n.d.). Ethyl 2-((3-bromophenyl)amino)acetate. Retrieved from MySkinRecipes Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsAj35hmhLSwhMiBqxL5pA5hwa03kTNYZa0RoU285n-2B3YOnT0OGf47_rDZTJwsimXoE1kvYYAJ8qH1ZxwNBfceav-5DzmE_THDH11hUM7Kxw8GJ0L4N0RuA5UFCQMPV6CvGrZ57KxpOTUgbCkSE2szUxtc8GqeG3eG22QFj5v5e6kwYJ_ml4g7_ZaQyXHt9QSbXzS5HOJamxH1jjNpP7GegiepG9l4w=]

- PubChem. (2026). Ethyl 2-[2-(3-bromophenyl)ethylamino]acetate. National Center for Biotechnology Information. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-n5kli3MW9kxGx-8HEQ94YlYOWyWC25OK_eAxtuxoiEd8QxNvgby4YIDWW2PayafY5X8i4DRkidDLmaIZ4FYgyVKzS5hA6CFq1OgMSPcx1wFSXfSIN_a0MvWPPelKEIkR1wqWs0Uv55PrzysXCRhi3aOzEz1nxztBE6bEbhZimT5L-0D3bCzsLs6kKVShgeo=]

- PubChem. (2026). Ethyl 2-[3-(3-bromophenyl)propanoylamino]acetate. National Center for Biotechnology Information. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLin7GE37F5tsL1tcW3rSj7sDnZrDKEtxhPPDhPixzvLX0irGUsg0a0Oa6vBI0u2ovZauTjwpd1OpWGaOs8jE7SabBuTwAiblEU0wLBupELhVvjAr2DyCMCmtr_qs9g6zt1Emfk96GsmJsU_tRdo_Ke3G0Rj2xXJCpmqje42eZKqN9K-l0st9dIsD405LFvT5j6Ljz]

- PubChemLite. (n.d.). Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate. Retrieved from PubChemLite. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgrZiZYT4395qWEpzpIgUik_KBvWAxto4S9Greq4fzmkSNZlLahicTYOc66OyiKQnM-jGwppEBR15TUnR6lmitYoYik1ny7R6BBUsnEUtAuJZX4T4zgsRcD-YYb7WyTNCzkJzZqxf_6zrt8K6u]

- Fisher Scientific. (2014). Material Safety Data Sheet - Ethyl acetate. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE15vL49VSvWfBmDiLw8_1XwScIq1kcWSFcD0M8OePHSR3hC-gL1ZZTr6QZJRSlLs2Cf_zVGzp6zHxwd2sXSeHPNnXFqlTM4D7EgnGyHsyClTSp2j25mMSWg409rtBDrPTIo70i32hA-wZ1UBUT4jbK3EG-8woYeqWHf8eSFMhEVEWxHRq_MEtQvcCMA_osSy8=]

- The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQDgl6nVaZb9xX-FEj51SyHXlLsiCG51KAHUsCLm7nrjG0ipxgHJ5eQr69mor0Apl7-VsFH1ZDtb_rrQzI5Db7PZT7C2yt56MF7dUzNF9RDyIcnx1xDsd9mLCL_C6zeCsF-FrVLIKvjROVaiVUbJ3-7VTu1d-nog==]

- PubChem. (n.d.). Ethyl 2-(3-(bromomethyl)phenyl)acetate. National Center for Biotechnology Information. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp1Ky-erebcAPHu0TP_VyLKpqmD4gok-Lzljn80UPOPqGfsclDN4LGvo9DwQmiWgV6U-RqCa5bSzddRiE4YEUOI38OHdSQwc1rN6xeehcH44PW88d2dpQA_9FiVCNiuAxYftG1uo-JINhEKZx3m3XWOzZbtYia30_f54QO1CNxjpykyOWEt-LA7Hk=]

- Sigma-Aldrich. (n.d.). Ethyl (2-bromophenyl)acetate. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEPY_kgFb3FlS0aaWonrajBf_trjf_c-i8Sk16UJ93GA_CLL5OwuRh00AYyfx0SRrdWh2hJmTh2qefXlwf1_-qNPOiWQIuS5BRxj-_8Wmd-Hni8NGeA34sviFr_EKmQPHZV4bUR42_EJT-3pU5FVzi_qaPF7BKZ548eyY=]

- CymitQuimica. (2024). Safety Data Sheet - Ethyl 2-(2-Bromophenyl)acetate. Retrieved from CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNFj_nElV_PYbCLqdX_GwutEdmoy-iC57rOKzrT-FPT5e_8GviMicV7eUAsr5B_BtcwGgP1Xk2OYr1mI3gLHgJeEcdzZpB0FCUvJe-jpqHXdRrCEFJzLxQxvO9TKSuhPxsAg-yWhgMTyexwUIMUb_vDqmuaa0BE5kX]

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - ethyl bromoacetate. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLeoonzilMzMPzDV0yiutTyB6fylXxbwBVedCxvcx6dcAMD9gDKDKdAVMU25IAlMvzfUUD4H90eWhadW9-K575SzJjEyZLOldyIHKVOi3l4CYcl9kPNlfYsn9_tOR1GwnAxFrfsCiusrXkjf3CGvI=]

- Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl bromophenylacetate. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbB9DFm48iiynxmKLNfPtWa2YpuXbpoVp5SKDr_mmOUWJdY5UosIpWl6POtKWGb0SFFkyeNNy_CkgxLWWGfy3chn56v42XRbzEZGsJlcWrdb6ztDIk-HUKTtAvhnqXY1EdqA6taoWJop2GiLv1KBpLFWCh6w1tPEV-du42QM_HqIhMajgNycExvpHyGhIges_JdrSU9QohXIDoo9sHzmxUltrAXB3xJDPARUjopD3m_gwW_ecXiXVAw-bXGNQ=]

Sources

Ethyl 2-((3-bromophenyl)amino)acetate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-((3-bromophenyl)amino)acetate, a key intermediate in synthetic organic and medicinal chemistry. The document details its chemical identity, molecular properties, synthesis protocols, and safety information. With a focus on scientific integrity, this guide offers field-proven insights and methodologies to support researchers in their drug discovery and development endeavors.

Chemical Identity and Molecular Properties

Ethyl 2-((3-bromophenyl)amino)acetate, also known as N-(3-bromophenyl)glycine ethyl ester, is a secondary amine and an ester derivative of the amino acid glycine. Its structure, featuring a bromine-substituted phenyl ring, makes it a valuable synthon for introducing the N-aryl glycine moiety into more complex molecules.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 2521-91-7 | N/A |

| Molecular Formula | C₁₀H₁₂BrNO₂ | N/A |

| Molecular Weight | 258.11 g/mol | N/A |

| IUPAC Name | ethyl 2-[(3-bromophenyl)amino]acetate | N/A |

Synthesis and Purification

The synthesis of Ethyl 2-((3-bromophenyl)amino)acetate is typically achieved through the nucleophilic substitution reaction between 3-bromoaniline and an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct.

Synthetic Workflow

The synthesis can be visualized as a two-step process: the deprotonation of the amine followed by the nucleophilic attack on the electrophilic carbon of the ethyl haloacetate.

Caption: Synthetic workflow for Ethyl 2-((3-bromophenyl)amino)acetate.

Detailed Experimental Protocol

This protocol is a robust method for the synthesis of Ethyl 2-((3-bromophenyl)amino)acetate.

Materials:

-

3-bromoaniline

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-bromoaniline (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add ethyl bromoacetate (1.1 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the acetate group (a singlet or a doublet depending on the coupling with the N-H proton), the aromatic protons, and the N-H proton.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl CH₃ | ~1.3 | Triplet |

| Ethyl CH₂ | ~4.2 | Quartet |

| N-CH₂ | ~4.0 | Singlet/Doublet |

| Aromatic CH | 6.7 - 7.2 | Multiplet |

| N-H | Broad singlet | Broad Singlet |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals corresponding to the ethyl group carbons, the methylene carbon of the acetate group, the carbonyl carbon of the ester, and the aromatic carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ethyl CH₃ | ~14 |

| Ethyl CH₂ | ~61 |

| N-CH₂ | ~46 |

| Aromatic C-Br | ~122 |

| Aromatic CH | 113 - 131 |

| Aromatic C-N | ~147 |

| C=O (Ester) | ~171 |

FTIR Spectroscopy (Predicted)

The infrared spectrum will exhibit characteristic absorption bands for the N-H bond, C-H bonds (aromatic and aliphatic), the C=O bond of the ester, and the C-N bond.

Table 4: Predicted FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3350 - 3450 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2980 |

| C=O Stretch (Ester) | 1730 - 1750 |

| C-N Stretch | 1200 - 1350 |

Applications in Medicinal Chemistry

N-aryl glycine esters, such as Ethyl 2-((3-bromophenyl)amino)acetate, are versatile building blocks in the synthesis of various heterocyclic compounds with potential biological activities. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, making it a valuable scaffold in drug discovery.

Caption: Applications of Ethyl 2-((3-bromophenyl)amino)acetate in medicinal chemistry.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Ethyl 2-((3-bromophenyl)amino)acetate. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

A comprehensive list of references is not available as specific literature detailing the synthesis and full characterization of Ethyl 2-((3-bromophenyl)amino)acetate (CAS 2521-91-7) was not found during the search. The provided synthesis protocol and predicted spectral data are based on general organic chemistry principles and data from analogous compounds. Researchers are advised to consult chemical suppliers and specialized databases for the most current and detailed information.

1H NMR and 13C NMR spectral data of Ethyl 2-((3-bromophenyl)amino)acetate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 2-((3-bromophenyl)amino)acetate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of Ethyl 2-((3-bromophenyl)amino)acetate, a substituted aniline derivative of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of spectral data. It provides a detailed interpretation grounded in fundamental NMR principles, explaining the causality behind chemical shifts, signal multiplicities, and structural assignments. By integrating theoretical knowledge with practical insights, this guide serves as a robust reference for the structural elucidation of this and similar molecules.

Molecular Structure and NMR Environments

The first step in any NMR spectral interpretation is a thorough analysis of the molecule's structure to identify all unique (non-equivalent) proton and carbon environments. The structure of Ethyl 2-((3-bromophenyl)amino)acetate is shown below, with systematic numbering to facilitate spectral assignments.

Figure 1: Molecular Structure and Atom Numbering

Caption: Structure of Ethyl 2-((3-bromophenyl)amino)acetate with key atoms numbered.

From this structure, we anticipate:

-

¹H NMR: 7 distinct signals. Four from the aromatic ring, one from the N-H amine proton, one from the acetate methylene group, and two from the ethyl ester group.

-

¹³C NMR: 10 distinct signals. Six from the aromatic ring carbons, one from the carbonyl carbon, one from the acetate methylene carbon, and two from the ethyl ester carbons.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment, quantity, and connectivity of protons in a molecule. Key parameters are the chemical shift (δ), integration, and spin-spin splitting (multiplicity).[1]

Foundational Principles of ¹H NMR Interpretation

-

Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the electronic environment of the proton.[1][2] Electronegative atoms (like O, N, Br) and unsaturated systems (like aromatic rings and carbonyls) withdraw electron density from nearby protons, "deshielding" them and shifting their signals downfield (to a higher ppm value).[3][4]

-

Integration: The area under each signal is proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique environment.[1]

-

Spin-Spin Splitting (Multiplicity): The signal for a proton is split into n+1 peaks by n non-equivalent protons on adjacent carbons. This "n+1 rule" reveals the number of neighboring protons and is crucial for determining connectivity.[1][5] For example, a signal split by two neighbors becomes a "triplet," and a signal split by three becomes a "quartet."

Predicted ¹H NMR Spectral Data and Interpretation

The following table summarizes the predicted spectral data for Ethyl 2-((3-bromophenyl)amino)acetate, based on established chemical shift ranges and substituent effects.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | ~1.25 | Triplet (t) | 3H | -OCH₂CH ₃ (C6) | Aliphatic protons, upfield. Split into a triplet by the two neighboring -OCH₂- protons. |

| b | ~4.20 | Quartet (q) | 2H | -OCH ₂CH₃ (C5) | Protons on a carbon bonded to an electronegative oxygen are deshielded. Split into a quartet by the three neighboring -CH₃ protons.[6][7] |

| c | ~3.95 | Singlet (s) | 2H | -N-CH ₂-C=O (C3) | Methylene protons alpha to both a nitrogen and a carbonyl group, resulting in a downfield shift. Expected to be a singlet as the adjacent N-H proton coupling is often not observed. |

| d | ~4.50 | Broad Singlet (br s) | 1H | -NH - | The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and chemical exchange.[4] |

| e, f, g, h | 6.60 - 7.20 | Multiplet (m) | 4H | Aromatic Protons | Protons on the aromatic ring resonate in this characteristic downfield region.[8] The complex splitting pattern arises from ortho- and meta-couplings between the four non-equivalent aromatic protons.[9] |

Detailed Signal Analysis:

-

Ethyl Group (Signals a & b): The classic ethyl group pattern is a triplet and a quartet, integrating to 3H and 2H, respectively. The methylene protons (b ) are significantly downfield (~4.20 ppm) due to the deshielding effect of the adjacent ester oxygen.[5] The methyl protons (a ) are in a typical aliphatic region (~1.25 ppm).

-

Acetate Methylene (Signal c): These protons are positioned between two electron-withdrawing groups: the amino nitrogen and the ester carbonyl. This dual influence places their signal downfield (~3.95 ppm). In many cases, coupling to the adjacent N-H proton is not resolved, leading to a singlet.

-

Amine Proton (Signal d): The N-H proton signal is often broad and its chemical shift is sensitive to solvent, concentration, and temperature. It is typically observed as a broad singlet around 4.50 ppm but can vary.

-

Aromatic Protons (Signals e, f, g, h): The protons on the 3-bromophenyl ring are all chemically non-equivalent. The electron-donating amino group (-NH) tends to shield ortho and para positions, while the electron-withdrawing bromo group (-Br) deshields them.[10] This interplay results in four distinct signals within the aromatic region (6.60-7.20 ppm). Their coupling constants (J-values) would reveal their ortho and meta relationships, but they often overlap to form a complex multiplet.[9]

Analysis of the ¹³C NMR Spectrum

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom in a molecule gives rise to a single, sharp peak. The chemical shift is highly dependent on the carbon's hybridization and the electronegativity of the atoms attached to it.[11]

Predicted ¹³C NMR Spectral Data and Interpretation

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~14.2 | C6 (-OCH₂C H₃) | The terminal methyl carbon of the ethyl group is in the typical upfield aliphatic region.[11] |

| ~45.8 | C3 (-NH-C H₂-C=O) | The methylene carbon is shifted downfield by the adjacent nitrogen atom. |

| ~61.5 | C5 (-OC H₂CH₃) | This methylene carbon is significantly deshielded by the highly electronegative oxygen atom.[11] |

| ~113.0 - 131.0 | C2', C4', C5', C6' (Aromatic CH) | These are the four aromatic carbons bonded to hydrogen. Their shifts are spread out due to the electronic effects of the -NH and -Br substituents.[8] |

| ~122.5 | C3' (Aromatic C-Br) | The carbon directly attached to bromine. The "heavy atom effect" of bromine can influence this shift.[12] |

| ~148.0 | C1' (Aromatic C-N) | The carbon attached to the amino group is significantly deshielded and appears far downfield in the aromatic region. |

| ~171.0 | C2 (-C =O) | The carbonyl carbon of the ester group is highly deshielded and appears in the characteristic low-field region. |

Detailed Signal Analysis:

-

Aliphatic Carbons (C3, C5, C6): The ethyl group carbons (C5, C6) and the acetate methylene carbon (C3) are found in the upfield region of the spectrum. The direct attachment to electronegative atoms (O and N) causes significant downfield shifts for C5 (~61.5 ppm) and C3 (~45.8 ppm) compared to the terminal methyl C6 (~14.2 ppm).

-

Aromatic Carbons (C1'-C6'): Aromatic carbons typically resonate between 120-150 ppm.[8] Substituent effects are critical for assignment. The carbon bearing the amino group (C1') is expected to be the most downfield of the aromatic signals due to the nitrogen's influence. Conversely, the carbon bonded to bromine (C3') will also have a distinct chemical shift. The remaining four CH carbons will have unique shifts reflecting their positions relative to these two key substituents.[13][14]

-

Carbonyl Carbon (C2): The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield around 171.0 ppm, a hallmark of this functional group.

Standardized Experimental Protocol

To ensure reproducibility and accuracy, a standardized protocol for NMR data acquisition is essential. The causality behind these steps is to obtain a high-resolution spectrum from a pure, homogeneous sample free of interfering signals.

Figure 2: Workflow for NMR Sample Preparation and Analysis

Caption: Standardized workflow for NMR analysis from sample preparation to data processing.

Step-by-Step Methodology:

-

Sample Preparation: Approximately 10-20 mg of the purified solid Ethyl 2-((3-bromophenyl)amino)acetate is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The choice of a deuterated solvent is critical to avoid large interfering solvent signals in the ¹H NMR spectrum.[7] Tetramethylsilane (TMS) is included as an internal standard for chemical shift calibration (δ = 0.00 ppm).[15][16]

-

Instrumentation: The sample is analyzed using a high-field NMR spectrometer (e.g., 500 MHz).

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment, such as a standard PENDANT or DEPT sequence, is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a quality spectrum.

-

Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier Transform. The resulting spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Conclusion

The structural elucidation of Ethyl 2-((3-bromophenyl)amino)acetate is definitively achieved through the combined application of ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum confirms the presence and connectivity of all proton-containing functional groups, notably the characteristic triplet-quartet pattern of the ethyl ester and the complex multiplet of the substituted aromatic ring. The ¹³C NMR spectrum complements this by identifying all ten unique carbon environments, from the upfield aliphatic carbons to the highly deshielded carbonyl carbon. This guide provides a foundational framework for interpreting these spectra, demonstrating how a systematic analysis of chemical shifts, multiplicities, and integration yields an unambiguous confirmation of the molecular structure. This self-validating system, where predicted data based on established principles aligns with expected outcomes, underscores the power of NMR as a primary tool for chemical characterization in research and development.

References

- NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters - YouTube. (2024).

- Full article: 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - Taylor & Francis. (n.d.).

- Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024).

- Supporting Information - The Royal Society of Chemistry. (n.d.).

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010).

- Ethyl 2-[2-(3-bromophenyl)ethylamino]acetate | C12H16BrNO2 | CID - PubChem. (n.d.).

- Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024).

- Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate - PubChemLite. (n.d.).

- The halogen effect on the 13C NMR chemical shift in substituted benzenes. (n.d.).

- Ethyl-α-bromophenyl acetate - NIST WebBook. (n.d.).

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).

- Ethyl 2-(3-amino-4-bromophenyl)acetate - BLDpharm. (n.d.).

- ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I - KPU Pressbooks. (n.d.).

- Ethyl (Z)-R-3-(amino)-2-enoate; R being H, Me, Ph, and CH2Ph. - ResearchGate. (n.d.).

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.).

- Proton magnetic resonance spectra of some aromatic amines and derived amides. (n.d.).

- 1H NMR Chemical Shift - Oregon State University. (n.d.).

- Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl] - Knowledge UChicago. (2023).

- 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchGate. (n.d.).

- ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes. (n.d.).

- The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. (2021).

- Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones - ResearchGate. (2025).

- Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds | The Journal of Organic Chemistry - ACS Publications. (n.d.).

- Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate - Doc Brown's Chemistry. (n.d.).

- NMR Chemical Shifts. (n.d.).

- Novel copolymers of vinyl acetate. 2. Oxy ring-substituted ethyl 2-cyano- 3-phenyl-2-propenoates - ChemRxiv. (n.d.).

- Sketch the ^1H NMR spectrum of ethyl acetate (CH_3C(O)OCH_2CH_3) approximate chemical shift values of all peaks. | Homework.Study.com. (n.d.).

- An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines - ChemRxiv. (n.d.).

- Supplementary Information - The Royal Society of Chemistry. (n.d.).

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 5. homework.study.com [homework.study.com]

- 6. youtube.com [youtube.com]

- 7. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. mdpi.com [mdpi.com]

Infrared (IR) and Mass Spectrometry (MS) of Ethyl 2-((3-bromophenyl)amino)acetate

An In-Depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of Ethyl 2-((3-bromophenyl)amino)acetate

Authored by: A Senior Application Scientist

Foreword: The Imperative of Spectroscopic Characterization

In the landscape of modern drug discovery and synthetic chemistry, the unambiguous structural confirmation of novel chemical entities is paramount. The journey from a synthetic route's conception to a compound's application is paved with analytical checkpoints that ensure identity, purity, and stability. Among the most powerful and accessible of these analytical techniques are Infrared (IR) Spectroscopy and Mass Spectrometry (MS). This guide provides a detailed examination of Ethyl 2-((3-bromophenyl)amino)acetate, a molecule possessing a rich combination of functional groups—a secondary aromatic amine, an ethyl ester, and a halogenated aromatic ring. Through a detailed exploration of its IR and MS characteristics, we will demonstrate how these techniques synergize to provide a comprehensive and definitive structural portrait. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their scientific endeavors.

Molecular Blueprint: Ethyl 2-((3-bromophenyl)amino)acetate

To interpret any spectroscopic data, one must first understand the molecule's architecture. Ethyl 2-((3-bromophenyl)amino)acetate (C₁₀H₁₂BrNO₂) is comprised of several key functionalities that will each produce a distinct spectroscopic signature.

-

Secondary Aromatic Amine: The N-H bond and the C-N bond linked to the benzene ring are key vibrational and fragmentation points.

-

Ethyl Ester: The carbonyl group (C=O) provides a strong, characteristic IR signal, while the ethoxy group (-OCH₂CH₃) presents specific fragmentation patterns in MS.

-

Meta-Substituted Bromophenyl Ring: The aromatic ring system gives rise to characteristic IR absorptions, and the bromine atom, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), creates a highly diagnostic isotopic pattern in the mass spectrum.

Below is the logical structure of the molecule, which forms the basis for all subsequent analysis.

Caption: Workflow for FT-IR sample analysis.

Interpretation of the IR Spectrum

The spectrum is best analyzed by dividing it into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Commentary & Rationale |

| ~3400 | N-H Stretch | Secondary Aromatic Amine | This single, sharp peak is characteristic of a secondary amine. [1][2][3]Its position around 3400 cm⁻¹ is typical for aromatic secondary amines, slightly higher than their aliphatic counterparts. [3] |

| 3100-3000 | C-H Stretch (sp²) | Aromatic C-H | These absorptions appear just above 3000 cm⁻¹ and are typically weaker than aliphatic C-H stretches. [4] |

| 2980-2850 | C-H Stretch (sp³) | Aliphatic C-H (Ethyl & Methylene) | These signals arise from the C-H bonds of the ethyl ester and the methylene bridge. Their presence confirms the aliphatic portions of the molecule. [5] |

| ~1735 | C=O Stretch | Ethyl Ester | This is one of the most intense and unambiguous peaks in the spectrum. [5]Saturated aliphatic esters typically absorb around 1750-1735 cm⁻¹. [4][6]The lack of conjugation with the aromatic ring (due to the -NH-CH₂- spacer) means the frequency is not significantly lowered. |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Aromatic rings display a pair of characteristic stretching vibrations in this region. [4] |

| 1350-1250 | C-N Stretch | Aromatic Amine | The stretching vibration of the aryl C-N bond is expected in this range and is typically strong. [2] |

| 1300-1150 | C-O Stretch | Ester | Esters show strong C-O stretching bands. This is often a complex region with multiple peaks. [6][7] |

| 900-675 | C-H Bend (out-of-plane) | Aromatic Substitution | The pattern of these strong bands can help confirm the 1,3- (meta) substitution pattern on the benzene ring. |

| < 700 | C-Br Stretch | Aryl Halide | The C-Br stretch is often weak and falls in the low-frequency region, which can be difficult to assign definitively. |

Mass Spectrometry: Unveiling the Molecular Weight and Structure

Mass spectrometry bombards a molecule with energy, causing it to ionize and break apart into charged fragments. By measuring the mass-to-charge ratio (m/z) of the parent ion and its fragments, we can determine the molecular weight and deduce the molecule's connectivity. Electron Ionization (EI) is a hard ionization technique that provides rich fragmentation data, ideal for structural elucidation of small molecules like this one.

Experimental Protocol: EI-MS Analysis

-

Sample Introduction: Introduce the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system or a direct insertion probe. For GC-MS, this validates purity by showing a single chromatographic peak.

-

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV). This energy is sufficient to eject an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion, having excess energy, undergoes fragmentation to produce a series of smaller, stable cations.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Interpretation of the Mass Spectrum

The calculated monoisotopic mass of C₁₀H₁₂⁷⁹BrNO₂ is 257.01 Da, and for C₁₀H₁₂⁸¹BrNO₂ is 259.01 Da.

Key Feature: The Bromine Isotopic Pattern The most striking feature in the mass spectrum will be the "doublet" peaks for any fragment containing bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 51:49 ratio. [8]Therefore, the molecular ion will appear as two peaks of nearly equal intensity at m/z 257 and 259. This pattern is a definitive marker for the presence of a single bromine atom in an ion. [9] Major Fragmentation Pathways The fragmentation of the molecular ion (M⁺•) is driven by the formation of the most stable ions.

Caption: Predicted major fragmentation pathways for Ethyl 2-((3-bromophenyl)amino)acetate in EI-MS.

| m/z (Mass/Charge) | Proposed Fragment Ion | Neutral Loss | Rationale for Fragmentation |

| 257 / 259 | [C₁₀H₁₂BrNO₂]⁺• (Molecular Ion) | - | The parent ion, showing the characteristic 1:1 isotopic pattern for bromine. |

| 212 / 214 | [M - •OC₂H₅]⁺ | Ethoxy radical (45 Da) | A common fragmentation for ethyl esters, involving cleavage of the C-O bond next to the carbonyl. [9] |

| 198 / 200 | [Br-C₆H₄-NH=CH₂]⁺ | •COOC₂H₃ (unlikely) or rearrangement | Alpha-cleavage next to the nitrogen atom is a dominant pathway for amines, stabilizing the positive charge on the nitrogen. [9][10] |

| 184 / 186 | [Br-C₆H₄-NH-CH₂]⁺ | •COOC₂H₅ (73 Da) | Cleavage of the bond between the alpha-carbon and the carbonyl carbon, a favorable fragmentation. |

| 178 | [M - •Br]⁺ | Bromine radical (79/81 Da) | Loss of the halogen atom. The resulting ion at m/z 178 will be a singlet, as it no longer contains bromine. |

| 155 / 157 | [Br-C₆H₄]⁺ | C₄H₇NO₂ | Fragmentation leading to the stable bromophenyl cation. |

Conclusion: A Synergistic Approach to Structural Verification

The combination of Infrared Spectroscopy and Mass Spectrometry provides a powerful and complementary toolkit for the structural elucidation of Ethyl 2-((3-bromophenyl)amino)acetate. IR spectroscopy confirms the presence of the key functional groups—the secondary amine N-H, the ester C=O, and the aromatic ring—through their characteristic vibrational frequencies. Concurrently, mass spectrometry provides the definitive molecular weight and, crucially, the elemental composition through the unmistakable M⁺/M+2 isotopic signature of bromine. The logical fragmentation pattern further corroborates the molecule's connectivity, with observed cleavages aligning perfectly with the known stabilities of carbocations and radical ions associated with amine and ester functionalities. Together, these two techniques deliver an unambiguous and confident confirmation of the molecular structure, a critical step in any chemical research or drug development pipeline.

References

-

Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Online] Available at: [Link]

-

Chad's Prep. (2018). Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Online] YouTube. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Online] Available at: [Link]

-

University of Calgary. (n.d.). IR: amines. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of IR Absorptions. [Online] Available at: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2022). Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link]

-

Doc Brown's Chemistry. (2025). Mass spectrum of bromoethane. [Online] Available at: [Link]

-

UCLA. (n.d.). IR Lecture Notes. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. [Online] Available at: [Link]

Sources

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www1.udel.edu [www1.udel.edu]

- 8. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Solubility and stability of Ethyl 2-((3-bromophenyl)amino)acetate

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-((3-bromophenyl)amino)acetate

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Ethyl 2-((3-bromophenyl)amino)acetate, a key intermediate in the synthesis of various pharmaceutical and bioactive molecules.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines detailed methodologies for determining the solubility profile in pharmaceutically relevant solvents and for assessing its stability under various stress conditions as mandated by international guidelines. The causality behind experimental choices is explained, and protocols are designed to be self-validating. This guide aims to serve as a foundational resource for the effective handling, formulation, and development of this compound.

Introduction: Understanding the Core Compound

Ethyl 2-((3-bromophenyl)amino)acetate is an aromatic amine derivative with a molecular structure that lends itself to further functionalization, making it a valuable building block in medicinal chemistry. Its utility in the synthesis of central nervous system agents and kinase inhibitors underscores the importance of thoroughly characterizing its physicochemical properties.[1] A comprehensive understanding of its solubility and stability is paramount for optimizing reaction conditions, developing robust formulations, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs) derived from it.

This guide delves into the critical aspects of solubility and stability, providing both theoretical grounding and practical, step-by-step protocols for their evaluation. The methodologies described are aligned with the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.[2][3][4]

Solubility Profile: A Foundation for Formulation

The solubility of a compound is a critical determinant of its bioavailability and developability into a drug product.[5] This section details the systematic evaluation of the solubility of Ethyl 2-((3-bromophenyl)amino)acetate in a range of aqueous and organic solvents.

Rationale for Solvent Selection

The choice of solvents is dictated by their relevance in pharmaceutical processing and formulation. Water is the most fundamental solvent, and its solubility is assessed at different pH values to understand the impact of ionization on the amino group. Organic solvents are selected based on their common use in synthesis, purification, and as co-solvents in formulations.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its direct measurement of a saturated solution at equilibrium.[6][7]

Methodology:

-

Preparation: Add an excess amount of Ethyl 2-((3-bromophenyl)amino)acetate to a series of sealed vials, each containing a known volume of the selected solvent.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.[6]

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Illustrative Solubility Data

The following table presents hypothetical solubility data for Ethyl 2-((3-bromophenyl)amino)acetate, based on the expected behavior of a moderately polar aromatic amine.

| Solvent | Temperature (°C) | Expected Solubility (mg/mL) |

| Water (pH 7.4) | 25 | < 0.1 |

| 0.1 M HCl | 25 | 1 - 5 |

| 0.1 M NaOH | 25 | < 0.1 |

| Ethanol | 25 | > 50 |

| Methanol | 25 | > 50 |

| Acetone | 25 | > 30 |

| Dichloromethane | 25 | > 100 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |

Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment: Ensuring Molecular Integrity

Stability testing is crucial for identifying how the quality of a drug substance changes over time under the influence of environmental factors.[3] Forced degradation studies are conducted to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[8][9]

Principles of Forced Degradation

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[8] The goal is to induce degradation to a level of 5-20% to identify potential degradation products and pathways. This information is vital for developing analytical methods that can separate and quantify the parent compound from its degradants.

Experimental Protocols for Forced Degradation Studies

A solution of Ethyl 2-((3-bromophenyl)amino)acetate (e.g., 1 mg/mL in a suitable solvent) is subjected to the following stress conditions. A control sample, protected from stress, is analyzed alongside the stressed samples.

A. Hydrolytic Degradation:

-

Acidic: 0.1 M HCl at 60 °C for 24 hours.

-

Basic: 0.1 M NaOH at 60 °C for 24 hours.

-

Neutral: Purified water at 60 °C for 24 hours.

-

Rationale: To assess susceptibility to hydrolysis of the ester and potential reactions of the amino group.

-

B. Oxidative Degradation:

-

Condition: 3% H₂O₂ at room temperature for 24 hours.

C. Thermal Degradation:

-

Condition: The solid compound is exposed to 80 °C for 48 hours.

-

Rationale: To assess the intrinsic thermal stability of the molecule in the solid state.

-

D. Photolytic Degradation:

-

Condition: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample is wrapped in aluminum foil.

-

Rationale: To determine if the compound is light-sensitive, which would necessitate protective packaging.

-

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential to resolve the parent peak from any degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance.

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Illustrative Stability Data

The following table summarizes the expected outcomes of the forced degradation studies.

| Stress Condition | Expected Degradation (%) | Major Degradation Products |

| 0.1 M HCl, 60 °C | 10-15% | 3-Bromophenylamino)acetic acid (ester hydrolysis) |

| 0.1 M NaOH, 60 °C | > 20% | (3-Bromophenylamino)acetic acid (ester hydrolysis) |

| 3% H₂O₂, RT | 5-10% | Oxidized aromatic species |

| 80 °C (solid) | < 2% | Minimal degradation |

| Photolytic | < 5% | Minor unspecified degradants |

Logical Flow of Stability Assessment

Caption: Logical Workflow for Stability Assessment.

Conclusion and Recommendations

This guide provides a robust framework for the systematic evaluation of the solubility and stability of Ethyl 2-((3-bromophenyl)amino)acetate. The experimental protocols are designed to yield comprehensive data essential for informed decision-making in drug discovery and development. Based on its predicted profile, the compound is expected to exhibit good solubility in organic solvents but limited aqueous solubility at neutral pH, which may be improved in acidic conditions. Its primary degradation pathway is likely to be hydrolysis of the ester linkage, particularly under basic conditions.

It is recommended that these studies be conducted early in the development process to guide formulation strategies and to establish appropriate storage and handling conditions. The development of a validated, stability-indicating analytical method is a prerequisite for obtaining reliable data.

References

-

MySkinRecipes. Ethyl 2-((3-bromophenyl)amino)acetate. [Link]

-

PubChem. Ethyl 2-[2-(3-bromophenyl)ethylamino]acetate. [Link]

-

ResearchGate. Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. [Link]

-

ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

-

ICH. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

-

Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]

Sources

- 1. Ethyl 2-((3-bromophenyl)amino)acetate [myskinrecipes.com]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. rheolution.com [rheolution.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

- 8. pharmatutor.org [pharmatutor.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Ethyl 2-((3-bromophenyl)amino)acetate: Key Starting Materials and Methodologies

Introduction

Ethyl 2-((3-bromophenyl)amino)acetate is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds and is a key building block in medicinal chemistry and drug discovery. Its structure, featuring a secondary amine linking a brominated aromatic ring to an ethyl acetate moiety, provides a versatile scaffold for further functionalization. This guide offers a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the critical starting materials and a comparative analysis of the methodologies for researchers, scientists, and professionals in drug development.

The molecular formula of Ethyl 2-((3-bromophenyl)amino)acetate is C₁₀H₁₂BrNO₂, and its molecular weight is 258.11 g/mol . This guide will explore two principal synthetic strategies: direct nucleophilic substitution and palladium-catalyzed Buchwald-Hartwig amination, providing detailed protocols and mechanistic insights for each.

I. Synthetic Pathway 1: Nucleophilic Substitution

The most direct and classical approach to the synthesis of Ethyl 2-((3-bromophenyl)amino)acetate is through the N-alkylation of 3-bromoaniline with an ethyl haloacetate, typically ethyl bromoacetate. This method relies on the nucleophilic character of the amino group on the aniline ring attacking the electrophilic carbon of the ethyl bromoacetate.

A. Core Starting Materials

The success of this synthesis is fundamentally dependent on the quality and handling of two key reagents:

-

3-Bromoaniline: This is the foundational aromatic core of the target molecule. The bromine atom at the meta position is a key feature for potential downstream cross-coupling reactions, while the amino group serves as the nucleophile in this synthetic step.

-

Ethyl Bromoacetate: This reagent provides the ethyl acetate portion of the final product and is a potent alkylating agent. Its high reactivity necessitates careful handling.

| Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Key Properties & Role |

| 3-Bromoaniline | C₆H₆BrN | 172.02 | Light yellow to brown liquid or solid | Provides the brominated phenylamine backbone; the amino group acts as the nucleophile.[1][2][3] |

| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | Colorless to light-yellow liquid | Acts as the electrophile, providing the ethyl acetate moiety for N-alkylation.[4][5][6] |

B. Experimental Protocol: N-Alkylation of 3-Bromoaniline

This protocol is adapted from established procedures for the N-alkylation of anilines.

Materials:

-

3-Bromoaniline

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃) (as a base)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (as a solvent)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

Procedure:

-

To a stirred solution of 3-bromoaniline (1.0 equivalent) in acetonitrile or DMF, add a mild inorganic base such as potassium carbonate or sodium bicarbonate (1.5-2.0 equivalents).

-

Slowly add ethyl bromoacetate (1.0-1.2 equivalents) to the reaction mixture at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Ethyl 2-((3-bromophenyl)amino)acetate.

C. Mechanism of Nucleophilic Substitution

The reaction proceeds via a classical Sₙ2 mechanism. The lone pair of electrons on the nitrogen atom of 3-bromoaniline acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine in ethyl bromoacetate. This results in the displacement of the bromide ion as a leaving group and the formation of a new carbon-nitrogen bond. The base is crucial to neutralize the hydrobromic acid (HBr) formed during the reaction, preventing the protonation of the starting aniline and driving the reaction to completion.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Ethyl 2-[2-(3-bromophenyl)ethylamino]acetate | C12H16BrNO2 | CID 115257521 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Bromophenylaminoacetate Derivatives: A Guide to Biological Activities and Mechanistic Insights

An In-depth Technical Guide for Researchers

Introduction: A Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds with diverse biological activities is a cornerstone of drug development. Bromophenylaminoacetate derivatives have emerged as a class of compounds with significant therapeutic potential, attracting interest from researchers in oncology, infectious diseases, and inflammation. This guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of these promising molecules, tailored for researchers, scientists, and drug development professionals.

The core structure, characterized by a bromine-substituted phenyl ring linked to an aminoacetate moiety, offers a unique combination of lipophilicity, hydrogen bonding capability, and electronic properties. The bromine atom can significantly influence the compound's pharmacokinetic profile and binding affinity to biological targets. Marine algae, for instance, are a rich source of bromophenols that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, highlighting the importance of the bromophenyl scaffold in nature.[1][2] This guide will delve into the key therapeutic areas where bromophenylaminoacetate derivatives and their structural relatives have shown promise.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The benzophenone scaffold, structurally related to bromophenyl derivatives, is recognized as an antitumor parent nucleus.[3] Derivatives of bromophenols have demonstrated significant potential in drug development due to their anticancer activities.[4]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest